molecular formula C16H18F3N3O4S B2695081 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705135-04-1

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2695081
CAS RN: 1705135-04-1
M. Wt: 405.39
InChI Key: MTJSPZHHZJUCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O4S and its molecular weight is 405.39. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Theoretical Studies

Research on compounds with similar structures to "2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" often focuses on their crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies aim to understand the molecular geometry, intermolecular interactions, and electronic properties, which are crucial for designing drugs and materials with desired physical and chemical characteristics (Kumara et al., 2017).

Biological Activities

Compounds containing 1,3,4-oxadiazole and piperidine rings have been extensively studied for their potential biological activities. Research often explores their synthesis, spectral analysis, and evaluation against various biological targets. For instance, their antimicrobial, anti-bacterial, and anticancer properties are of significant interest due to the versatile pharmacophoric features of the 1,3,4-oxadiazole and piperidine moieties, which can interact with a broad range of biological receptors (Khalid et al., 2016).

Anticancer Potential

The anticancer potential of related compounds is explored through the synthesis of various derivatives and subsequent evaluation of their efficacy against cancer cell lines. Such studies provide insights into the structure-activity relationship (SAR), helping identify the molecular features responsible for anticancer activity and paving the way for the development of new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-10-3-4-12(25-2)13(9-10)27(23,24)22-7-5-11(6-8-22)14-20-21-15(26-14)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJSPZHHZJUCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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